molecular formula C17H18BrN5O3 B2395521 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide CAS No. 922057-47-4

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2395521
CAS No.: 922057-47-4
M. Wt: 420.267
InChI Key: GFGYSNVFTMPBDI-UHFFFAOYSA-N
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Description

N-(2-(5-(4-Bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a synthetic small molecule with a molecular formula of C17H18BrN5O3 . It is built on a pyrazolo[3,4-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its resemblance to purine bases, which allows it to interact with a variety of enzymatic targets . Compounds featuring this heterocyclic system have been investigated as potential inhibitors of biological targets, such as cyclophilins, which are involved in protein folding and signal transduction . The specific structure of this compound, including the 4-bromobenzyl and 2-methoxyacetamide substituents, suggests potential for targeted biological activity, making it a valuable chemical tool for researchers in drug discovery. This compound is intended for use in biochemical research, high-throughput screening, and exploratory investigations into new therapeutic agents. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O3/c1-26-10-15(24)19-6-7-23-16-14(8-21-23)17(25)22(11-20-16)9-12-2-4-13(18)5-3-12/h2-5,8,11H,6-7,9-10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGYSNVFTMPBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C23H24BrN5O3C_{23}H_{24}BrN_5O_3, and it features a pyrazolo[3,4-d]pyrimidine core which is often associated with various biological activities. The compound's structure includes several functional groups that may influence its interaction with biological targets.

Property Value
Molecular FormulaC23H24BrN5O3C_{23}H_{24}BrN_5O_3
Molecular Weight442.273 g/mol
Purity≥ 95%

This compound likely acts through the inhibition of specific enzymes involved in critical biological pathways. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit significant inhibitory effects on enzymes related to cancer proliferation and inflammation.

Anticancer Properties

Studies have demonstrated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold possess anticancer properties. For instance, derivatives have shown inhibition of key enzymes involved in tumor growth. A notable case study reported the synthesis of similar compounds that exhibited IC50 values ranging from 0.52 to 22.25 μM against various cancer cell lines, indicating potential for therapeutic applications in oncology .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research on related pyrazolo derivatives has shown effectiveness as COX-II inhibitors, with some compounds demonstrating selectivity and reduced ulcerogenic effects compared to traditional NSAIDs like Celecoxib. For example, one derivative exhibited an IC50 value of 0.52 μM against COX-II, highlighting the potential for developing anti-inflammatory drugs based on this scaffold .

Case Studies

  • Inhibition of COX Enzymes :
    • A recent study evaluated several pyrazolo derivatives for their COX-I and COX-II inhibitory activities. The most potent derivative showed a selectivity index significantly higher than standard treatments .
  • Anticancer Activity :
    • In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated substantial inhibition of cell proliferation at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Properties References
N-(2-(5-(4-Bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Bromobenzyl, 2-methoxyacetamide ethyl chain Hypothesized kinase inhibition (Inferred)
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl Mass: 589.1 (M+1), MP: 175–178°C
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidin-4-one Fluorophenyl, chromenone, isopropylbenzamide Enhanced solubility, bioactivity

Key Observations :

Substituent Effects :

  • The 4-bromobenzyl group in the target compound may enhance lipophilicity and binding affinity compared to fluorophenyl substituents in Example 53 . Bromine’s larger atomic radius could influence steric interactions in target binding pockets.
  • The 2-methoxyacetamide side chain likely improves solubility relative to bulkier groups like isopropylbenzamide in Example 53, which may prioritize target selectivity over pharmacokinetics .

Biological Activity: Compounds with fluorinated aromatic rings (e.g., Example 53) often exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small size . The absence of a chromenone moiety in the target compound suggests a divergent pharmacological profile compared to Example 53, which may target kinases or inflammation-related pathways.

Synthetic Challenges :

  • The synthesis of such derivatives typically employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) and SN2 alkylation, as seen in . Modifications to the pyrazolo-pyrimidin core require precise control of reaction conditions to avoid side products.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can researchers optimize reaction yields?

The synthesis typically involves cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. Key steps include:

  • Core Formation : Cyclization of 4-bromobenzyl-substituted pyrazole with pyrimidine derivatives under reflux conditions (e.g., ethanol or DMF as solvents, sodium hydride as a base) .
  • Acetamide Coupling : Reaction of the intermediate with 2-methoxyacetyl chloride in the presence of triethylamine to form the acetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity . Optimization Tips: Vary solvent polarity (DMF vs. ethanol) to control reaction rates. Monitor temperature (60–80°C) to avoid decomposition of bromobenzyl intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., 1H^1H NMR for bromobenzyl proton integration at δ 4.2–4.5 ppm) .
  • LC-MS : Verify molecular ion peaks ([M+H]+^+ at m/z ~488) and assess purity (>98%) .
  • X-ray Crystallography : Resolve 3D conformation of the bromobenzyl and methoxyacetamide substituents .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

Key analogs and their biological activities include:

Compound StructureSubstituent ModificationsReported ActivitySource
4-Chlorophenyl variantChlorine instead of bromineReduced kinase inhibition (IC50 2.1 µM vs. 0.8 µM) [8]
3-Trifluoromethylbenzyl analogTrifluoromethyl group at position 3Enhanced metabolic stability
Methoxy-to-ethoxy acetamide derivativeEthoxy group instead of methoxyLower solubility in aqueous media

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

  • Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-brominated intermediates) that may skew bioactivity results .
  • Dose-Response Repetition : Test compounds across 3–5 independent experiments with standardized cell lines (e.g., HEK293 for kinase studies) .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxyacetamide moiety to enhance solubility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release in vivo .
  • Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify sites of rapid oxidation (e.g., bromobenzyl group) and modify substituents .

Q. How can computational modeling predict target interactions for this compound?

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or Aurora A). Focus on hydrogen bonding between the pyrimidine core and kinase hinge region .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the bromobenzyl group in hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with IC50 values using MOE software .

Data Contradiction Analysis Example

  • Issue : A study reports potent anticancer activity (IC50 0.8 µM), while another shows no efficacy at 10 µM .
  • Resolution :

Confirm compound purity via 1H^1H NMR and LC-MS.

Test in isogenic cell lines (e.g., wild-type vs. kinase-mutated) to identify target specificity.

Replicate under identical assay conditions (e.g., 48-h incubation, 10% FBS) .

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